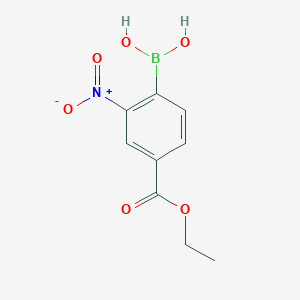

4-Ethoxycarbonyl-2-nitrophenylboronic acid

描述

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a class of organic compounds that have become indispensable in synthetic chemistry due to their stability, versatile reactivity, and relatively low toxicity. nih.gov First synthesized in the 19th century, their application has grown exponentially, particularly with the advent of transition metal-catalyzed cross-coupling reactions. nih.gov

The most notable application of arylboronic acids is in the Palladium-catalyzed Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nrochemistry.comorganic-chemistry.orglibretexts.org This reaction's reliability, mild conditions, and tolerance of a wide array of functional groups have made it a cornerstone of modern organic synthesis. chemrxiv.org An analysis of reactions used in medicinal chemistry by major pharmaceutical companies identified Suzuki couplings as the most frequently used C-C bond-forming reaction. chemrxiv.org

Beyond Suzuki coupling, arylboronic acids are used in a variety of other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to alkenes and carbonyl compounds. organic-chemistry.org Their ability to act as precursors for diverse molecular architectures makes them fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials. netascientific.comnih.gov The boronic acid group can also form reversible complexes with diols, a property exploited in the development of chemical sensors and drug delivery systems. netascientific.com

Strategic Importance of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid as a Building Block in Organic Synthesis

The strategic importance of this compound lies in the specific combination of its three functional groups, which allows for controlled and selective reactions. This makes it a highly valuable building block for constructing complex organic molecules. netascientific.com

The boronic acid moiety is the primary reactive site for cross-coupling reactions, enabling the formation of a new C-C bond at its point of attachment. nrochemistry.com The nitro and ethoxycarbonyl groups are electron-withdrawing, which modifies the electronic properties and reactivity of the phenyl ring and the boronic acid group itself. These substituents provide handles for subsequent chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be used to build further complexity, such as forming heterocyclic rings. A patent describing the synthesis of a closely related analog, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride, highlights its role as a key intermediate in the synthesis of the oral ATP-competitive CK2 inhibitor CX-4945, which has been in clinical trials for cancer treatment. google.com

This demonstrates the strategic value of the 4-alkoxycarbonyl-2-nitrophenylboronic acid scaffold in medicinal chemistry for accessing specific, biologically active molecules. netascientific.comgoogle.com Its utility as a precursor makes it a key component in multi-step synthetic pathways aimed at producing high-value compounds. netascientific.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5785-70-6 | netascientific.comepa.gov |

| Molecular Formula | C₉H₁₀BNO₆ | netascientific.comepa.gov |

| Molecular Weight | 238.99 g/mol | netascientific.com |

| Appearance | White to slightly yellow crystalline powder | netascientific.com |

| Melting Point | 125 °C | netascientific.com |

Overview of Key Research Domains Employing this compound

The unique structural features of this compound make it a valuable tool in several key areas of chemical research.

Structure

2D Structure

属性

IUPAC Name |

(4-ethoxycarbonyl-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDAYMSNTGTFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378438 | |

| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-70-6 | |

| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4 Ethoxycarbonyl 2 Nitrophenylboronic Acid

Other Carbon-Carbon Bond Forming Reactions

Besides the Suzuki-Miyaura reaction, arylboronic acids are versatile reagents in other important carbon-carbon bond-forming transformations.

The asymmetric conjugate addition, or Hayashi-Miyaura reaction, is a powerful method for the enantioselective formation of carbon-carbon bonds. rsc.org This reaction typically involves the 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, ester, or other Michael acceptor, catalyzed by a chiral transition metal complex, most commonly rhodium or palladium. beilstein-journals.orglibretexts.org

The reaction proceeds via a catalytic cycle that involves the formation of an aryl-metal species, which then adds to the β-position of the Michael acceptor. libretexts.org The use of chiral ligands, such as BINAP, allows for the creation of a stereogenic center with high enantioselectivity. rsc.org This methodology is highly valuable for synthesizing chiral building blocks for pharmaceuticals and natural products. beilstein-journals.org While specific studies on the application of 4-ethoxycarbonyl-2-nitrophenylboronic acid in the Hayashi-Miyaura reaction are not prevalent, the general principles apply. The electronic nature of the arylboronic acid can influence the transmetalation to the rhodium or palladium center and the subsequent migratory insertion.

| Feature | Description |

|---|---|

| Reaction Type | Asymmetric 1,4-conjugate addition. libretexts.org |

| Nucleophile | Aryl- or alkenylboronic acids and their derivatives. rsc.org |

| Electrophile | α,β-Unsaturated ketones, esters, amides, etc. beilstein-journals.org |

| Catalyst | Typically chiral rhodium(I) or palladium complexes. beilstein-journals.orglibretexts.org |

| Key Outcome | Enantioselective formation of a β-functionalized carbonyl compound. |

Cascade Reactions and Multicomponent Processes Utilizing Arylboronic Acids

This compound is a valuable substrate for cascade reactions, where a sequence of intramolecular and intermolecular transformations occurs in a single pot, often initiated by a primary cross-coupling event. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, creating a C-C bond that sets the stage for subsequent reactions, typically involving the strategically positioned nitro group.

A prime example of such a process is the synthesis of carbazole (B46965) derivatives. The sequence begins with a palladium-catalyzed Suzuki-Miyaura coupling of this compound with a 2-halophenyl derivative to form a 2,2'-dinitrobiphenyl (B165474) intermediate. This intermediate can then undergo a reductive cyclization, often mediated by trivalent phosphorus reagents (like triphenylphosphine (B44618) or triethyl phosphite) in what is known as the Cadogan-Sundberg reaction. organicreactions.org This reduction of the nitro groups to nitrenes, or related species, is followed by an intramolecular cyclization to form the carbazole core. The presence of the ethoxycarbonyl group provides a functional handle for further diversification of the final product.

While specific examples detailing a one-pot cascade starting from this compound are not extensively documented in patent literature, its use in a Suzuki coupling to form a biaryl intermediate is a described key step. scispace.comnih.govacs.orgresearchgate.net The subsequent reductive cyclization is a well-established transformation for analogous 2-nitrobiphenyl (B167123) systems. organicreactions.org

Table 1: Representative Cascade Reaction Sequence

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | This compound, 2-Bromoiodobenzene | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 4-(2-iodophenyl)-2-nitrobenzoate |

Heteroatom-Carbon Bond Forming Reactions

The conversion of the carbon-boron bond of arylboronic acids into carbon-heteroatom bonds is a fundamental set of transformations in organic synthesis. For this compound, these reactions provide direct pathways to anilines and phenols, which are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials.

Primary Amination of Arylboronic Acids

The synthesis of primary anilines from arylboronic acids is a challenging yet highly valuable transformation. Traditional methods often struggle with over-arylation or require harsh conditions. Modern metal-free approaches have emerged that enable the direct conversion of the C–B bond to a C–NH₂ bond. scispace.comnih.gov One such method involves the use of hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions. acs.org Another powerful reagent is O-(diphenylphosphinyl)hydroxylamine (DPPH), which reacts rapidly with a broad range of arylboronic acids at room temperature. acs.org

For this compound, its electron-deficient nature, due to the nitro and ethoxycarbonyl groups, influences reactivity. While some methods favor electron-rich substrates, the DPPH-based protocol is noted for its effectiveness with electron-deficient heteroarylanilines, suggesting it would be a suitable method for this specific substrate. acs.org The reaction proceeds via the formation of a boron-ate complex, followed by an aryl migration from boron to the electrophilic nitrogen atom. nih.govacs.org

Table 2: General Conditions for Primary Amination of Arylboronic Acids

| Method | Aminating Reagent | Solvent | Conditions | Typical Yield Range | Ref. |

|---|---|---|---|---|---|

| A | Hydroxylamine-O-sulfonic acid (HSA) | MeCN / 1M NaOH | Room Temp, 16h | Good to Quantitative | acs.org |

| B | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Dioxane / H₂O | Room Temp, <1h | Broad, Good to Excellent | acs.org |

Oxidative ipso-Hydroxylation for Phenol (B47542) Synthesis from Arylboronic Acids

The direct conversion of an arylboronic acid to a phenol, known as oxidative ipso-hydroxylation, is a mild and efficient alternative to classical phenol syntheses. This transformation is typically achieved using common oxidants, with aqueous hydrogen peroxide (H₂O₂) being the most prevalent. nih.gov The reaction is often performed under basic conditions, which facilitates the formation of a hydroperoxy-boronate complex, followed by rearrangement to yield the phenol and a borate (B1201080) byproduct. researchgate.net

A particularly green and efficient method utilizes sodium perborate (B1237305) (SPB) in water, which can provide the corresponding phenols in minutes at room temperature without the need for a catalyst. rsc.orgrsc.org The reaction is believed to proceed via nucleophilic attack of a perhydroxyl anion, released from the SPB. rsc.org Given the general applicability of these methods, this compound is expected to readily undergo this transformation to produce ethyl 4-hydroxy-2-nitrobenzoate, a valuable synthetic intermediate. The electronic properties of the substituents generally have a modest effect on the efficiency of this reaction. nih.govrsc.org

Table 3: Conditions for Oxidative ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Catalyst/Additive | Solvent | Temperature | Key Features | Ref. |

|---|---|---|---|---|---|

| H₂O₂ (30%) | NaOH | THF / H₂O | 0 °C to RT | General, widely used method | nih.gov |

| Sodium Perborate (SPB) | None | Water | Room Temp | Catalyst- and solvent-free options, very fast | rsc.orgrsc.org |

Cyclization and Heterocycle Formation Involving Boronic Acids

The unique ortho relationship between the nitro and boronic acid functionalities in this compound makes it an exceptional precursor for the synthesis of various nitrogen-containing heterocycles. The general strategy involves an initial C-C bond formation to install a reactive group, followed by a reductive cyclization sequence.

For example, a palladium-catalyzed Heck coupling can introduce a vinyl substituent onto the aromatic ring. Subsequent reduction of the adjacent nitro group to an amine creates a 2-vinylaniline (B1311222) derivative. This intermediate is primed for an intramolecular cyclization, such as an aza-Heck reaction or other annulation strategies, to form indole (B1671886) scaffolds. Similarly, as mentioned in section 3.2.2, a Suzuki coupling to form a biaryl system is the first step toward carbazole synthesis via reductive cyclization. organicreactions.org The boronic acid moiety can either be a direct participant in the cyclization or be replaced in an earlier step to set the stage for the key ring-forming reaction. Palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes, mediated by carbon monoxide, is another powerful method for constructing complex fused heterocyclic systems like pyrroloindoles. nih.gov

Role as a Lewis Acid Catalyst in Organic Transformations

Arylboronic acids, particularly those bearing electron-withdrawing groups, can function as effective organocatalysts. The electron deficiency enhances the Lewis acidity of the boron atom, allowing it to activate substrates in a variety of organic transformations. sigmaaldrich.com The presence of both a nitro group and an ethoxycarbonyl group on this compound makes it a strong candidate for such catalytic applications.

Activation of Substrates via Boronic Acid Complexation

The catalytic activity of arylboronic acids stems from their ability to form reversible covalent bonds with Lewis basic functional groups, most commonly carbonyls and alcohols. researchgate.net In reactions like the Diels-Alder cycloaddition, the boronic acid coordinates to the carbonyl oxygen of the dienophile. d-nb.infoiitd.ac.in This complexation withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This enhanced electrophilicity accelerates the reaction with the diene and can significantly influence stereoselectivity. rsc.org

Furthermore, diarylborinic acids, which can be formed in situ from arylboronic acids, are known to catalyze the regioselective ring-opening of epoxides. acs.orgnih.gov The catalyst coordinates to both the epoxide oxygen and a nearby hydroxyl group, creating a constrained intermediate that directs the nucleophilic attack to a specific position. researchgate.netdicp.ac.cn This "catalytic tethering" strategy showcases the sophisticated substrate activation achievable with boronic acid-derived catalysts. Given the strong electron-withdrawing nature of its substituents, this compound is expected to be a competent Lewis acid catalyst for activating a range of substrates through similar complexation mechanisms.

Regioselective and Stereoselective Glycosylation Reactions

The strategic synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern medicinal chemistry and chemical biology. A significant challenge in this field is the precise control of regioselectivity and stereoselectivity during the formation of glycosidic bonds. While direct studies detailing the application of This compound in glycosylation reactions are not extensively documented in publicly available research, the reactivity of structurally analogous nitrophenylboronic acids provides a strong precedent for its potential utility as a catalyst in this domain.

Research into boronic acid-catalyzed glycosylations has demonstrated that electron-deficient arylboronic acids can act as effective catalysts for the activation of glycosyl donors or acceptors, facilitating regio- and stereocontrolled bond formation. A notable example is the use of p-nitrophenylboronic acid in promoting highly selective glycosylation reactions. acs.orgnih.govresearchgate.net These studies offer a valuable framework for understanding the prospective role of This compound . The presence of two electron-withdrawing groups—the nitro and the ethoxycarbonyl substituents—on the phenyl ring is anticipated to enhance the Lewis acidity of the boron center, a key feature for catalytic activity in these transformations.

A pivotal study demonstrated that p-nitrophenylboronic acid catalyzes a highly regio- and 1,2-cis-stereoselective SNi-type glycosylation between 1,2-anhydro donors and unprotected sugar acceptors. acs.orgnih.gov This methodology is significant as it allows for the direct glycosylation of unprotected carbohydrates, minimizing the need for extensive protecting group manipulations. acs.org The reaction proceeds effectively in the presence of water under mild conditions, showcasing the catalyst's robustness. acs.orgnih.gov The high degree of control over regioselectivity and stereoselectivity is attributed to a combination of boron-mediated carbohydrate recognition and an SNi-type mechanism. acs.orgnih.gov

The proposed mechanism involves the formation of a boronate ester with the cis-diol of the unprotected glycosyl acceptor, thereby activating a specific hydroxyl group for nucleophilic attack. This selective activation is crucial for achieving high regioselectivity. The subsequent reaction with the 1,2-anhydro sugar donor proceeds with a high degree of stereocontrol, yielding the 1,2-cis-glycoside. acs.org

Given these findings, it is plausible that This compound could function as a catalyst in similar transformations. The electronic properties conferred by the ethoxycarbonyl and nitro groups would likely influence the catalyst's efficacy and selectivity. The following tables summarize the results obtained with the analogous p-nitrophenylboronic acid catalyst, providing a benchmark for the potential application of This compound in regioselective and stereoselective glycosylation.

Table 1: Regioselective and Stereoselective Glycosylation of 1,2-Anhydroglucoside with Various Unprotected Acceptors Catalyzed by p-Nitrophenylboronic Acid *

| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Regioselectivity | Stereoselectivity (α:β) |

| 1,2-Anhydroglucoside | Methyl α-D-mannopyranoside | 1→3 linked disaccharide | 75 | 1,3-only | >20:1 |

| 1,2-Anhydroglucoside | Methyl α-D-glucopyranoside | 1→3 and 1→4 linked disaccharides | 71 | 3.4:1 (1,3:1,4) | >20:1 |

| 1,2-Anhydroglucoside | Methyl β-D-galactopyranoside | 1→3 linked disaccharide | 80 | 1,3-only | >20:1 |

Data synthesized from findings reported in the literature for p-nitrophenylboronic acid catalysis. harvard.edu

Table 2: Substrate Scope for the Glycosylation of Unprotected Natural Glycosides *

| Glycosyl Donor | Glycosyl Acceptor (Natural Glycoside) | Product | Yield (%) |

| 1,2-Anhydroglucoside | Salicin | Glycosylated Salicin | 65 |

| 1,2-Anhydroglucoside | Naringin | Glycosylated Naringin | 58 |

This table illustrates the successful application of the p-nitrophenylboronic acid-catalyzed glycosylation method to complex, unprotected natural products, suggesting a broad substrate scope. acs.orgnih.gov

The successful application of p-nitrophenylboronic acid in these challenging glycosylations underscores the potential of This compound as a catalyst in this field. acs.orgnih.govresearchgate.net Further research is warranted to explore its catalytic activity and to delineate the specific influence of the ethoxycarbonyl group on the regiochemical and stereochemical outcomes of glycosylation reactions.

Advanced Applications of 4 Ethoxycarbonyl 2 Nitrophenylboronic Acid in Interdisciplinary Research

Medicinal Chemistry and Rational Drug Design

The incorporation of boron into drug candidates represents a growing strategy in medicinal chemistry, aimed at developing potent and specific therapeutic agents. mdpi.comresearchgate.net 4-Ethoxycarbonyl-2-nitrophenylboronic acid serves as a crucial intermediate in this endeavor, facilitating the synthesis of novel, biologically active compounds.

The field of medicinal chemistry has seen a significant expansion in the development of boron-containing drugs since the FDA approval of Bortezomib (Velcade) in 2003 for treating multiple myeloma. mdpi.comnih.gov Boronic acids are attractive as pharmacophores due to the unique electronic nature of the boron atom. In its neutral, sp² hybridized state, boron possesses a vacant p-orbital, making it an electrophilic Lewis acid capable of accepting an electron pair. mdpi.com This allows it to form stable, yet often reversible, covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of enzymes. researchgate.net This mechanism of action is the basis for the inhibitory activity of many boronic acid-based drugs, particularly proteasome inhibitors. mdpi.com

Compounds like this compound are valuable starting materials for creating these complex pharmaceuticals. chemimpex.com The Suzuki-Miyaura cross-coupling reaction, a pivotal discovery in organic chemistry, allows for the straightforward formation of carbon-carbon bonds, enabling chemists to link the boronic acid-containing phenyl ring to other molecular fragments and build diverse libraries of potential drug candidates. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Boron-Containing Drugs

| Drug Name | Brand Name | Year of FDA Approval | Therapeutic Area |

|---|---|---|---|

| Bortezomib | Velcade | 2003 | Oncology (Multiple Myeloma) mdpi.comresearchgate.net |

| Tavaborole | Kerydin | 2014 | Antifungal (Onychomycosis) mdpi.com |

| Ixazomib | Ninlaro | 2015 | Oncology (Multiple Myeloma) mdpi.comresearchgate.net |

| Crisaborole | Eucrisa | 2016 | Anti-inflammatory (Atopic Dermatitis) mdpi.com |

This compound is a versatile building block for the synthesis of complex organic molecules due to its distinct functional groups. chemimpex.com Its primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing the carbon skeletons of many biologically active compounds. chemimpex.comchemimpex.com

The presence of the nitro and ethoxycarbonyl groups provides additional strategic advantages. The nitro group can be readily reduced to an amine, which can then be used as a handle for further functionalization, such as amide bond formation or the introduction of other pharmacologically relevant moieties. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, offering another point for modification or for improving the pharmacokinetic properties of the final molecule. This multi-functionality allows chemists to create diverse and complex structures from a single, readily available starting material, accelerating the drug discovery process. chemimpex.comchemimpex.com For instance, nitropyridine derivatives, which share the nitroaromatic feature, have been used to synthesize potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Beyond its role as a synthetic intermediate, the boronic acid functional group itself can be leveraged to enhance drug efficacy and enable targeted delivery. nih.gov One prominent strategy involves designing prodrugs that release the active therapeutic agent in response to specific biological triggers within a diseased environment. rsc.org

A key trigger in the tumor microenvironment is an elevated level of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). acs.org The carbon-boron bond in phenylboronic acids is susceptible to oxidative cleavage by ROS. nih.gov This reaction converts the boronic acid into a phenol (B47542), a process that can be engineered to trigger the release of a conjugated drug molecule specifically at the tumor site, thereby increasing therapeutic efficacy while minimizing systemic toxicity. nih.govacs.org The electron-withdrawing nitro group on the this compound scaffold can modulate the electronic properties and reactivity of the C-B bond, influencing its susceptibility to oxidation.

Furthermore, derivatization of the boronic acid moiety can improve a drug's pharmacokinetic profile. For example, the boronic acid in the proteasome inhibitor Ixazomib is formulated as a boronate ester with citric acid. This strategy temporarily masks the reactive boronic acid, improving the drug's stability and permitting oral administration, a significant advantage over the injectable Bortezomib. rsc.org

Materials Science and Engineering

In materials science, boronic acids are incorporated into polymers to create "smart" or "responsive" materials that change their properties in response to external stimuli. These materials have found numerous applications in the biomedical field, including in drug delivery, sensing, and tissue engineering. researchgate.netacs.org

Polymeric materials can be functionalized with boronic acids through several synthetic routes. One common method involves the copolymerization of a standard monomer with a monomer that has a boronic acid group attached. rsc.org Alternatively, pre-formed polymers can be chemically modified to graft boronic acid moieties onto their side chains. utwente.nl A molecule like this compound can be adapted for such purposes; for example, its ethoxycarbonyl group could be converted into a polymerizable group like a methacrylate, allowing it to be incorporated into a polymer backbone via free radical polymerization. rsc.org

The incorporation of boronic acids into polymers, such as hydrogels, polyacrylamides, and polysaccharides, imparts unique functionalities to the material. rsc.orgutwente.nl These functionalized polymers are often designed to be hydrophilic and biocompatible, making them suitable for biomedical applications. researchgate.net

The true power of boronic acid-functionalized materials lies in their responsiveness to specific biological signals. acs.orgnih.gov This behavior stems from the boronic acid's ability to form reversible covalent ester bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and certain catechols. rsc.orgrsc.org The formation and stability of these boronate esters are sensitive to several factors in the surrounding environment.

Table 2: Stimuli-Responsive Behavior of Boronic Acid-Functionalized Materials

| Stimulus | Mechanism of Response | Biomedical Application |

|---|---|---|

| pH | The equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form is pH-dependent. The tetrahedral form binds more strongly to diols. acs.orgrsc.org | pH-responsive drug release in acidic tumor microenvironments or specific cellular compartments. acs.org |

| Glucose/Sugars | Competitive binding of glucose (a diol) to the boronic acid displaces other diol cross-links, causing the material (e.g., a hydrogel) to swell or dissolve. mdpi.com | Self-regulated insulin (B600854) delivery systems that release insulin in response to high blood glucose levels. nih.govmdpi.com |

| Reactive Oxygen Species (ROS) | The carbon-boron bond is oxidatively cleaved by ROS (e.g., H₂O₂), leading to the degradation of the polymer network or cleavage of a drug-linker conjugate. nih.govmdpi.com | Targeted drug delivery systems that release their payload in the high-ROS environment of cancer cells or sites of inflammation. acs.org |

| Adenosine Triphosphate (ATP) | ATP contains a ribose unit (a diol) and can compete for binding to boronic acids, disrupting material structure. acs.orgnih.gov | Sensing of intracellular ATP levels or ATP-triggered drug release. nih.gov |

These responsive properties have enabled the design of sophisticated biomedical systems. For example, hydrogels functionalized with boronic acids can encapsulate insulin and release it in a controlled manner when blood glucose levels rise. mdpi.com Similarly, nanoparticles functionalized with boronic acids can be designed to target sialic acid residues (which contain diols) that are overexpressed on the surface of some cancer cells, or to release an encapsulated anticancer drug upon encountering the high ROS levels inside those cells. acs.orgnih.gov

Sensor Technology and Environmental Monitoring

The unique properties of boronic acids make them attractive candidates for use in sensor technology and environmental monitoring. Their ability to bind with specific molecules can be translated into a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of target analytes.

Formation of Reversible Complexes with Diols for Sensing Applications

The fundamental principle behind the use of boronic acids in sensing is their reaction with 1,2- or 1,3-diols to form stable cyclic esters. This reversible reaction is dependent on factors such as pH and the concentration of the diol. In the context of this compound, the presence of the ethoxycarbonyl and nitro groups would influence the electronic properties of the boronic acid moiety, thereby affecting its acidity and binding affinity towards different diols.

Development of Chemical Sensors for Specific Analytes

The development of chemical sensors based on boronic acids has been an active area of research. These sensors have been designed to detect a wide range of analytes, including glucose, glycoproteins, and catecholamines. The selectivity of these sensors can be tuned by modifying the structure of the boronic acid derivative.

In theory, this compound could be incorporated into various sensor platforms, such as:

Optical Sensors: Where the binding event leads to a change in color or fluorescence.

Electrochemical Sensors: Where the interaction with the analyte alters the electrochemical properties of the sensor, which can be measured as a change in current or potential.

Despite this potential, the scientific literature lacks specific examples of chemical sensors developed using this compound for the detection of specific analytes in environmental or other samples. Research in this area would be necessary to establish its efficacy and applicability in real-world sensing scenarios.

Mechanistic Insights and Theoretical Investigations Pertaining to 4 Ethoxycarbonyl 2 Nitrophenylboronic Acid

Computational Studies on Reactivity and Interactions of Boronic Acids

Computational methods, particularly density functional theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are instrumental in characterizing the structural and thermochemical parameters of phenylboronic acids (PBAs). researchgate.net These studies allow for the determination of equilibrium geometries, heats of formation, and the analysis of conformational preferences, such as the common syn and anti orientations of the hydroxyl groups relative to the phenyl ring. acs.org For substituted PBAs, computational approaches can predict how different functional groups alter the electronic distribution and, consequently, the reactivity of the boronic acid moiety.

The Lewis acidity of the boron center is a key determinant of a boronic acid's reactivity, governing its interactions with Lewis bases and its role in catalytic cycles. acs.orgnih.gov Computational studies can quantify Lewis acidity through methods like calculating ammonia (B1221849) affinity. acs.org Furthermore, the interaction of the boronic acid with its environment, including solvent molecules and other reactants, can be modeled to understand how these interactions stabilize or destabilize the ground and transition states of reactions. sdu.dk For instance, solvation energy calculations are crucial for accurately predicting pKa values and reaction energetics in solution. sdu.dksemanticscholar.org

Table 1: Computational Methods in Boronic Acid Research

| Computational Method | Application in Boronic Acid Studies | Reference |

| Density Functional Theory (DFT) | Calculation of molecular geometries, reaction energies, and electronic properties. | nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | Accurate determination of equilibrium geometries and heats of formation. | researchgate.netsdu.dk |

| Gaussian-3 (G3) Theory | High-accuracy calculation of thermochemical data like heats of formation. | researchgate.netsdu.dk |

| Poisson-Boltzmann (PB) Model | Inclusion of implicit solvent effects in calculations. | nih.gov |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes to understand reaction mechanisms and selectivity. | nih.gov |

This table is generated based on data from the text and is intended for illustrative purposes.

Analysis of Electronic and Steric Effects of Substituents (e.g., Ethoxycarbonyl and Nitro Groups) on Boronic Acid Functionality

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant, σ, is a measure of the electronic effect of a substituent. For the nitro group, a powerful EWG, the σ value is positive, indicating an increase in the acidity of the corresponding benzoic acid. wikipedia.org This increased acidity translates to enhanced Lewis acidity in the corresponding phenylboronic acid, as the electron-withdrawing nature of the nitro group stabilizes the negative charge on the resulting boronate anion. mdpi.com Similarly, the ethoxycarbonyl group is also electron-withdrawing and contributes to the increased acidity of the boronic acid functionality.

In 4-ethoxycarbonyl-2-nitrophenylboronic acid, the nitro group is in the ortho position, while the ethoxycarbonyl group is in the para position. The ortho-nitro group exerts a strong inductive and resonance electron-withdrawing effect, significantly increasing the electrophilicity of the boron atom. researchgate.net This can enhance the rate of reactions where the boronic acid acts as an electrophile. The para-ethoxycarbonyl group also withdraws electron density from the ring through resonance and inductive effects, further augmenting the Lewis acidity of the boron center. nih.gov Computational studies have shown that π-electron-withdrawing groups in the para-position can destabilize the corresponding triphenylboroxine ring with respect to its monomeric boronic acid form. nih.gov

Table 2: Influence of Substituents on Phenylboronic Acid Properties

| Substituent | Position | Electronic Effect | Impact on Lewis Acidity | Steric Effect | Reference |

| Nitro (-NO₂) | ortho | Strong electron-withdrawing | Increases | Significant | researchgate.net |

| Ethoxycarbonyl (-COOEt) | para | Electron-withdrawing | Increases | Minimal | nih.gov |

This table is generated based on data from the text and is intended for illustrative purposes.

Elucidation of Reaction Pathways and Transition States in Boron-Mediated Processes

Boron-mediated processes, most notably the Suzuki-Miyaura cross-coupling reaction, are fundamental in synthetic organic chemistry. nih.gov Computational studies have been pivotal in elucidating the intricate mechanisms of these reactions, including the identification of intermediates and the characterization of transition states. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, the electronic and steric nature of the substituents would influence each of these steps.

Oxidative Addition: This initial step involves the reaction of a palladium(0) catalyst with an organic halide. The nature of the boronic acid does not directly impact this step.

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. The rate of transmetalation is influenced by the Lewis acidity of the boronic acid and the ease of C-B bond cleavage. The strong electron-withdrawing nitro and ethoxycarbonyl groups on this compound increase its Lewis acidity, which can facilitate the formation of the boronate species required for transmetalation. acs.org However, very strong electron-withdrawing groups can sometimes retard this step. DFT calculations can model the transition state for transmetalation, providing insights into the activation energy barrier. nih.govnih.gov For instance, studies on the Suzuki-Miyaura reaction with bromobenzene (B47551) and phenylboronic acid over a Pd-H-Beta zeolite catalyst have used DFT to calculate the activation energy for the C-B bond breaking and the formation of Pd-C and Pd-B bonds in the transition state. nih.gov

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The electronic properties of the aryl group attached to the palladium can affect the rate of this step.

Computational chemistry allows for the detailed mapping of the potential energy surface of the entire catalytic cycle. This includes the calculation of the energies of all intermediates and transition states, which helps in identifying the rate-determining step of the reaction. nih.gov For example, in the Suzuki-Miyaura coupling of aryl sulfamates, DFT calculations have shown that oxidative addition is the turnover-limiting step. nih.gov While a specific study on this compound is not available, the principles derived from computational studies of other substituted arylboronic acids provide a solid framework for predicting its behavior in such reactions. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4 Ethoxycarbonyl 2 Nitrophenylboronic Acid

Exploration of Novel Catalytic Systems for Boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and boronic acids are key players. wwjmrd.commdpi.com However, the efficiency of this reaction can be highly dependent on the electronic and steric nature of the substrates. beilstein-journals.org For 4-ethoxycarbonyl-2-nitrophenylboronic acid, the ortho-nitro group presents a specific challenge and opportunity. Future research will likely focus on developing new palladium, nickel, or copper-based catalytic systems with designer ligands that can overcome the steric hindrance and electronic deactivation posed by this substituent. beilstein-journals.orgmdpi.comresearchgate.net

Recent advancements have highlighted the importance of bulky biarylphosphine ligands in facilitating the coupling of challenging substrates, including nitroarenes. mdpi.commdpi.com The development of catalysts that are not only tolerant of the nitro and ester functionalities but also provide high yields and selectivity will be crucial. Furthermore, research into using the nitro group itself as a reactive handle in reductive C-N coupling reactions is an emerging field. rsc.orgnih.govresearchgate.net This approach could enable the direct synthesis of secondary amines from nitro compounds and boronic acids, representing a significant step in atom economy. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Focus Area | Potential Advantage | Key Research Direction |

|---|---|---|---|

| Palladium-Phosphine Complexes | Suzuki-Miyaura Coupling | High efficiency and functional group tolerance. mdpi.commdpi.com | Design of bulky, electron-rich ligands to overcome steric hindrance from the ortho-nitro group. beilstein-journals.org |

| Nickel-Based Catalysts | C-C and C-N Coupling | Lower cost and unique reactivity profiles. | Exploration of Ni(0) systems for coupling with a wider range of electrophiles. |

| Copper-Based Catalysts | Reductive C-N Coupling | Cost-effective and non-toxic catalysis for amine synthesis. researchgate.net | Optimization of reaction conditions for the direct use of the nitro group as a nitrogen source. nih.gov |

| Molybdenum-Based Catalysts | Reductive Amination | Novel reactivity for direct C-N bond formation from nitroarenes. nih.govresearchgate.net | Development of heterogeneous catalysts for improved reusability and scalability. rsc.org |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. organic-chemistry.orgacs.orgnih.govacs.org For reactions involving nitrated aromatic compounds like this compound, flow chemistry provides superior heat management, minimizing risks associated with potentially exothermic nitration or subsequent reduction reactions.

Future applications will see the integration of this boronic acid into multi-step, automated flow syntheses. rsc.org Research has demonstrated the rapid synthesis of various boronic acids in flow reactors with reaction times of less than a second and high throughput. organic-chemistry.orgnih.gov This methodology could be adapted for the on-demand generation and immediate use of this compound in telescoped reaction sequences, where the crude product of one step is directly used as the input for the next without isolation. acs.org This approach enhances efficiency and reduces waste, making it highly attractive for both academic and industrial settings. organic-chemistry.org

Table 2: Comparison of Batch vs. Flow Synthesis for Reactions with this compound

| Parameter | Batch Synthesis | Flow Chemistry | Anticipated Advantage for this Compound |

|---|---|---|---|

| Safety | Handling of potentially energetic nitro compounds in large volumes can be hazardous. | Small reaction volumes at any given time and superior heat exchange enhance safety. organic-chemistry.org | Safer handling of the nitroaromatic core. |

| Scalability | Scaling up requires significant process redevelopment and larger reactors. | Scaling is achieved by extending run time rather than increasing reactor volume. nih.gov | More straightforward scale-up for industrial production. |

| Process Control | Temperature and mixing gradients can lead to side products. | Precise control over temperature, pressure, and residence time leads to higher purity. organic-chemistry.orgacs.org | Improved yield and selectivity in coupling reactions. |

| Reaction Time | Often requires longer reaction times for completion. | Rapid mixing and heat transfer can dramatically reduce reaction times, sometimes to seconds. organic-chemistry.orgnih.gov | Increased throughput and efficiency. |

Expansion into New Bioorthogonal and Bioconjugation Chemistries

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgbongerlab.com Boronic acids are valuable in this field due to their ability to form reversible covalent complexes with diols, which are present in biomolecules like saccharides. netascientific.com The specific electronic properties of this compound make it an intriguing candidate for future bioorthogonal applications.

The electron-withdrawing nitro group lowers the pKa of the boronic acid, potentially making it more effective at forming stable complexes at physiological pH. Research is exploring the use of substituted boronic acids in bioconjugation, fluorescent probes, and targeted drug delivery. netascientific.com Vinylboronic acids, for instance, have been shown to react efficiently with tetrazines in a type of bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. bongerlab.comnih.govresearchgate.net Future research could explore the synthesis of vinylated analogues derived from this compound for use in advanced cellular imaging and therapeutic applications. bongerlab.comresearchgate.net

Table 3: Potential Bioorthogonal Applications

| Application Area | Mechanism/Rationale | Potential Role of this compound |

|---|---|---|

| Glycoprotein Labeling | Boronic acid forms a reversible covalent bond with cis-diol functionalities on sugars. | The modified electronic properties could enhance binding affinity and selectivity at physiological pH. |

| Cellular Imaging | Conjugation to a fluorophore to create a probe that binds to specific cellular targets. netascientific.com | The compound could serve as a targeting moiety for diol-rich structures on cell surfaces. |

| Drug Delivery | Use as a linker to attach a therapeutic agent to a targeting biomolecule. netascientific.com | The boronic acid moiety could target glycosylated cancer cells for selective drug release. |

| Tetrazine Ligation | Modification to a vinylboronic acid for rapid iEDDA reaction with a tetrazine-labeled biomolecule. nih.govnih.gov | Could be used for dual-labeling experiments in living cells due to its unique reactivity. researchgate.net |

Synergistic Combinations with Other Advanced Synthetic Methodologies

The true potential of this compound will be realized through its combination with other modern synthetic techniques. The molecule contains three distinct functional groups—boronic acid, nitro group, and ester—each offering a handle for orthogonal chemical transformations.

Future synthetic strategies will likely involve a primary Suzuki-Miyaura coupling at the boronic acid site, followed by subsequent modifications. wwjmrd.com For instance, the nitro group can be reduced to an amine, which can then undergo a host of further reactions (e.g., amidation, reductive amination). The ester can be hydrolyzed to a carboxylic acid, providing another point for diversification.

A particularly exciting avenue is the combination of boronic acid chemistry with photoredox or electro-catalysis. Recent studies have demonstrated the visible-light-induced reductive coupling of nitro compounds with boronic acids. rsc.orgnih.gov This suggests that the nitro group of this compound could be activated under mild, light-mediated conditions to form new C-N bonds, a strategy that is highly desirable in medicinal chemistry. rsc.org This synergistic approach allows for the construction of complex molecular architectures from a single, versatile starting material.

常见问题

Q. What are the standard synthetic routes for 4-Ethoxycarbonyl-2-nitrophenylboronic acid in academic research?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd/C) and bases like KCO. The nitro and ethoxycarbonyl groups require careful optimization due to their electron-withdrawing nature, which can reduce catalytic activity. Reaction conditions (solvent, temperature, and ligand choice) are critical to achieving high yields. For example, dimethylacetamide (DMA) or THF may be used as solvents .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is evaluated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Quantitative and NMR can confirm structural integrity, while HPLC with UV detection (e.g., at 254 nm) assesses impurities. Melting point analysis may also supplement purity validation, though this is less common for boronic acids due to decomposition risks .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

UV-Vis spectroscopy identifies characteristic absorption bands (e.g., nitro group transitions near 300–400 nm). NMR spectroscopy is pivotal: NMR resolves aromatic protons and ethoxycarbonyl groups, while NMR confirms the boronic acid moiety. NMR further elucidates carbonyl and nitro functionalities .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store in a cool, dry environment (<4°C) under inert gas (argon or nitrogen) to minimize hydrolysis and oxidation. Prolonged storage should be avoided, as degradation products (e.g., phenolic derivatives) may form, increasing hazards. Use amber vials to reduce light-induced decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro and ethoxycarbonyl) influence the reactivity of phenylboronic acids in cross-coupling reactions?

The nitro group deactivates the aromatic ring, reducing transmetallation efficiency in Suzuki couplings. The ethoxycarbonyl group may participate in side reactions (e.g., hydrolysis) under basic conditions. Strategies include:

Q. What strategies mitigate competing hydrolysis of the ethoxycarbonyl group during synthesis or subsequent reactions?

Hydrolysis can be suppressed by:

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

Discrepancies often arise from variations in ligand-catalyst systems , solvent polarity, or boronic acid purity. Systematic studies should:

Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures, and how are they addressed?

Co-eluting byproducts (e.g., nitrobenzene derivatives) can interfere with quantification. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。